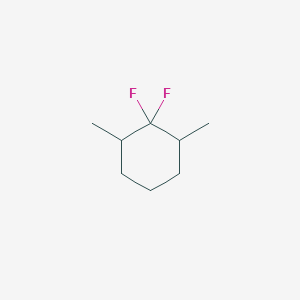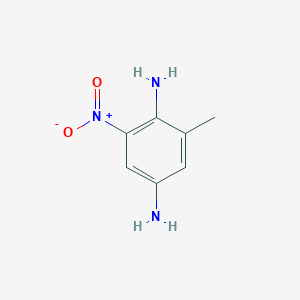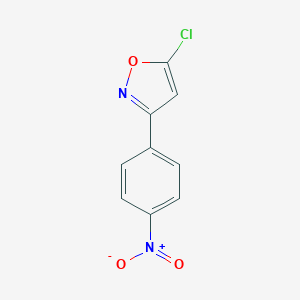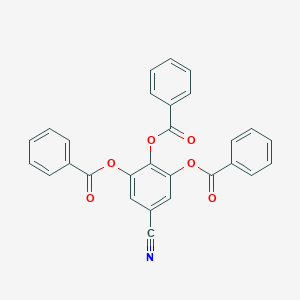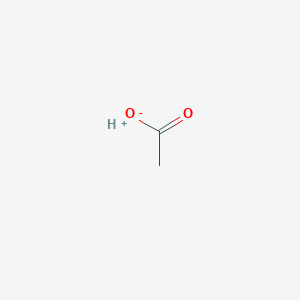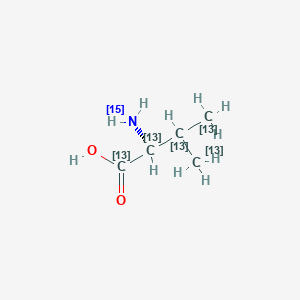
(2S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4-13C4)butanoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(2S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4-13C4)butanoic acid” can be analyzed using techniques such as X-ray crystallography . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the reactants, products, and the conditions under which the reaction occurs. Unfortunately, specific information on the chemical reactions involving “(2S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4-13C4)butanoic acid” is not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques. Unfortunately, specific information on the physical and chemical properties of “(2S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4-13C4)butanoic acid” is not available in the search results .Applications De Recherche Scientifique
1. Analytical Chemistry and Separation Techniques
The compound has been utilized in the study of wine flavor, particularly in the separation of positional isomers like 2- and 3-methyl-substituted butanol, butyl acetate, and butanoic acid, using shape-selective cyclodextrin derivative capillary columns. This technique is beneficial for resolving enantiomeric pairs and separating isomers, which is crucial in complex matrices like wine. This application underlines the compound's importance in improving separation techniques and analytical specificity (Shao & Marriott, 2003).
2. Microbial Identification and Food Safety
The compound is significant in characterizing volatile organic compounds produced by pathogenic bacteria such as Escherichia coli O157:H7, Salmonella Enteritidis, and Staphylococcus aureus. The ability to detect and differentiate these pathogens based on their volatile compound profiles is crucial in food safety and quality control. This application showcases the compound's role in enhancing methods for monitoring microbial contamination in food products (Chen et al., 2017).
3. Material Science and Structural Chemistry
In material science and structural chemistry, the compound aids in understanding hydrogen bonding and polymorphism in amino alcohol salts. By reacting with quinoline-2-carboxylic acid, it forms salts that exhibit distinct hydrogen bonding and π∙∙∙π stacking interactions, contributing to knowledge about molecular connectivity and structural variety. This application emphasizes the compound's role in deepening our understanding of molecular interactions and crystal engineering (Podjed & Modec, 2022).
4. Biochemistry and Metabolism
In biochemistry, the compound is instrumental in studying the metabolic processes and growth of bacteria such as Staphylococcus aureus in different environments like milk and pork. By analyzing the production of specific volatile organic compounds, it helps in understanding bacterial growth dynamics and interactions with other microorganisms. This research is vital for food safety and designing strategies to control bacterial contamination (Chen et al., 2018; Hu et al., 2020).
Safety And Hazards
Orientations Futures
The future directions in the study of a compound often depend on the current state of knowledge and the potential applications of the compound. Unfortunately, specific information on the future directions of “(2S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4-13C4)butanoic acid” is not available in the search results .
Propriétés
IUPAC Name |
(2R)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4-13C4)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-WAPLMMNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH]([13CH3])[13C@H]([13C](=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.103 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135703413 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



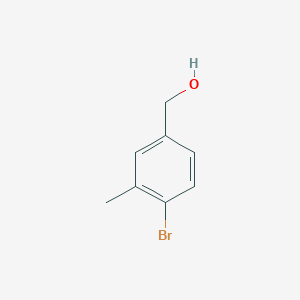
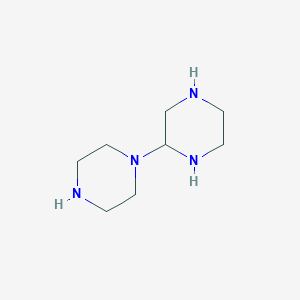
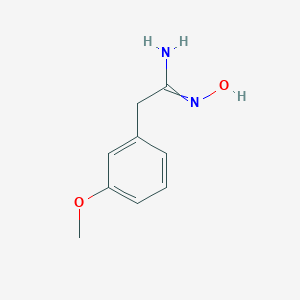
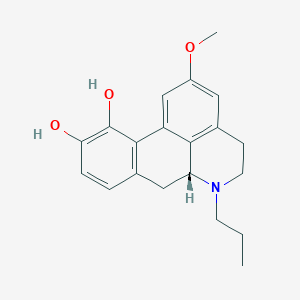
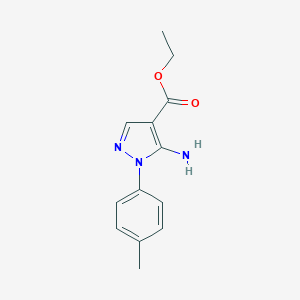
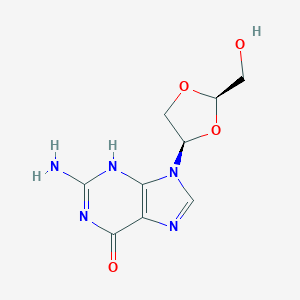
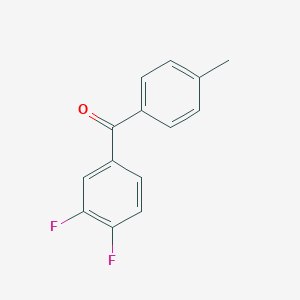
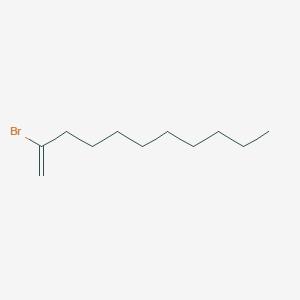
![5-Amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B136254.png)
